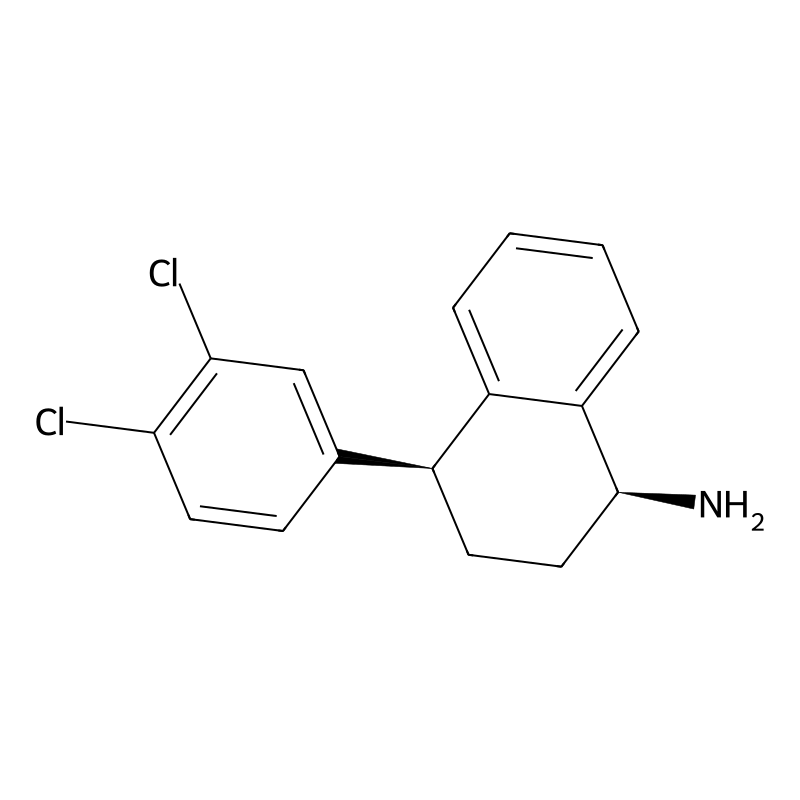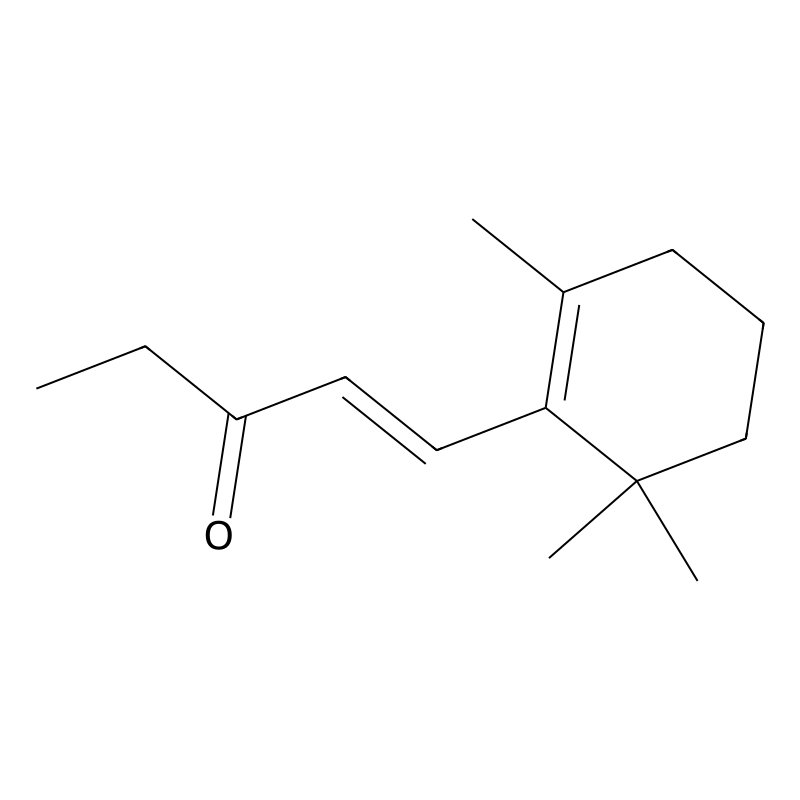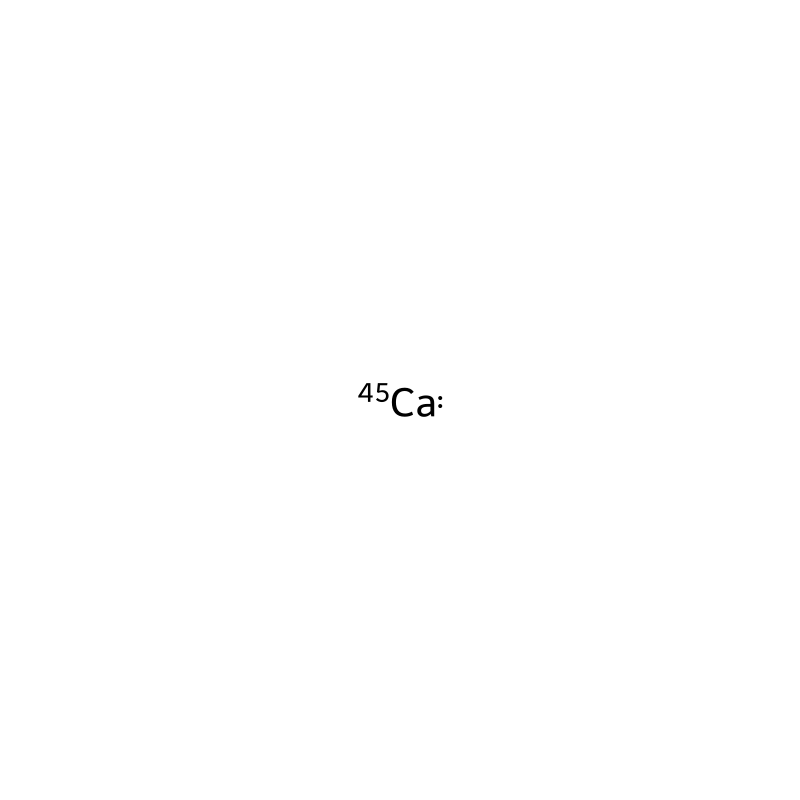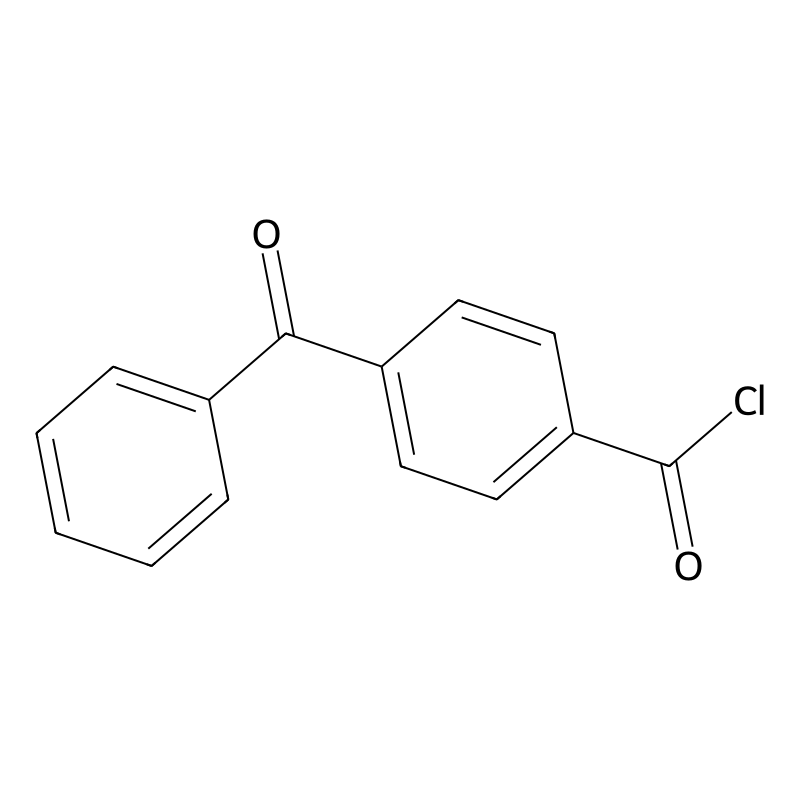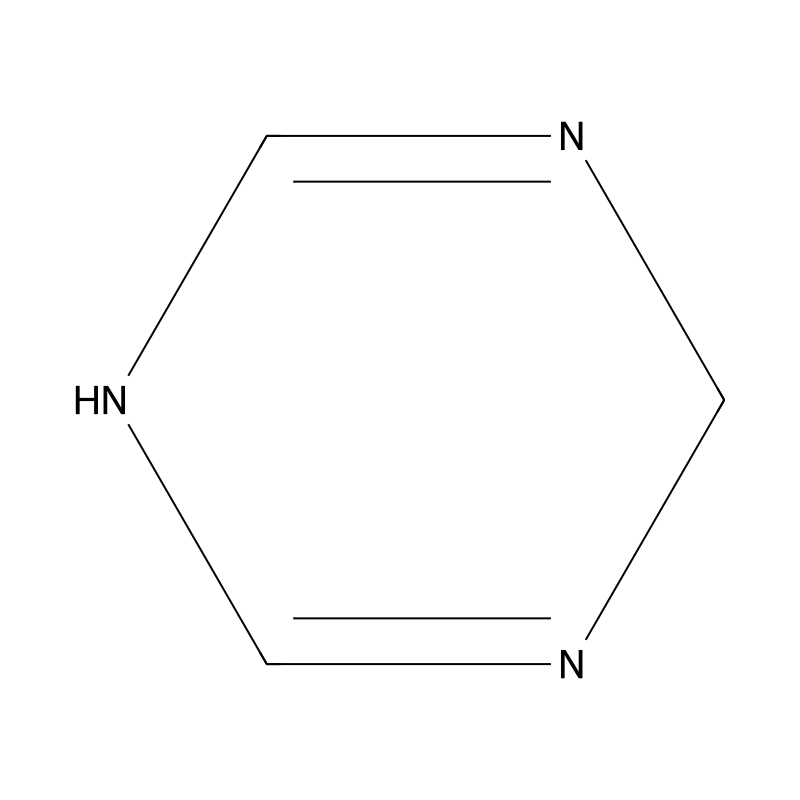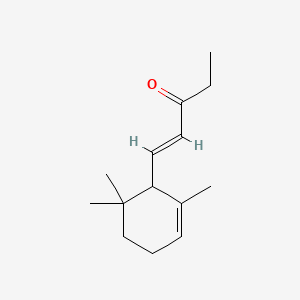N-Ethylhexylone
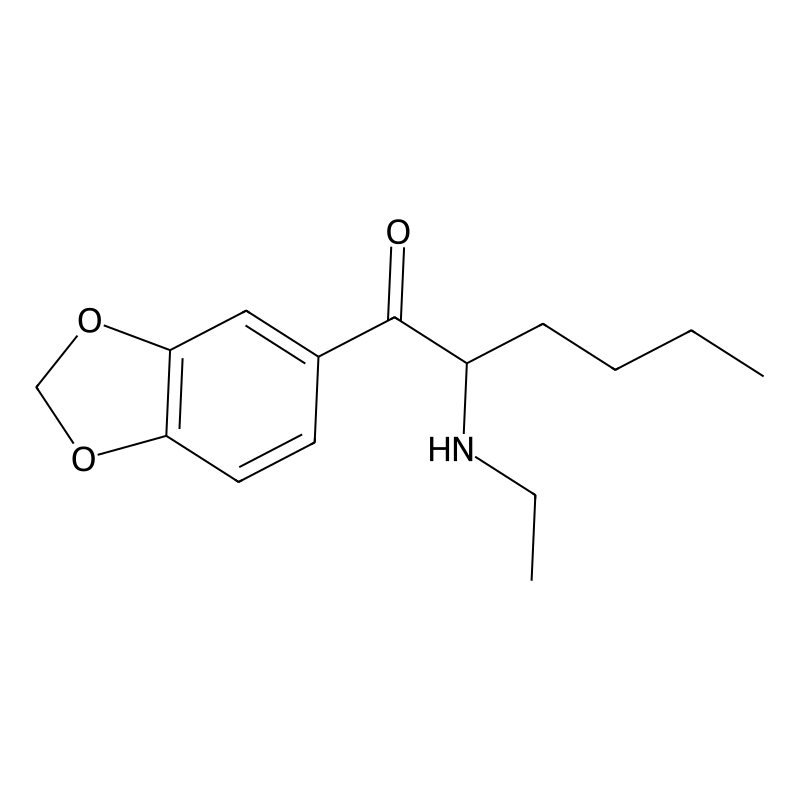
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Ethylhexylone, also known as N-Ethylhexedrone, is a synthetic stimulant belonging to the cathinone class. It is structurally related to other psychoactive substances and is characterized by its ability to act as a norepinephrine-dopamine reuptake inhibitor. The compound has garnered attention in recent years due to its emergence as a designer drug, often marketed as a substitute for more controlled substances. Its chemical formula is , with a molar mass of approximately 219.328 g/mol .
The synthesis of N-Ethylhexylone was first documented in patents by Boehringer Ingelheim in 1964. The typical method involves starting from appropriate precursors such as propiophenone derivatives, followed by alkylation with ethylamine. This process can be summarized as follows:
- Formation of Propiophenone: The initial step involves synthesizing the base structure from phenylpropanolamine.
- Alkylation: The base structure is then reacted with ethylamine under basic conditions to form N-Ethylhexylone.
- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for research or commercial use .
Studies investigating the interactions of N-Ethylhexylone with biological systems have revealed its potent effects on dopamine transporters, indicating a high potential for abuse similar to other stimulants like methamphetamine and cocaine. Research indicates that N-Ethylhexylone may induce cytotoxicity at lower concentrations than traditional stimulants, raising concerns about its safety profile when consumed . Furthermore, interactions with other neurotransmitter systems have been suggested but require further exploration to fully understand the compound's pharmacodynamics.
N-Ethylhexylone shares structural similarities with several other synthetic cathinones and psychoactive substances. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Characteristics |
|---|---|---|---|
| N-Ethylhexylone (N-Ethylhexedrone) | C₁₄H₂₁NO | 219.328 | Norepinephrine-dopamine reuptake inhibitor |
| Pentedrone | C₁₃H₁₉NO | 205.30 | Similar stimulant effects; fewer carbon atoms |
| Mephedrone | C₁₁H₁₅NO | 177.24 | Known for euphoric effects; shorter carbon chain |
| Methylenedioxypyrovalerone (MDPV) | C₁₆H₂₁NO₃ | 275.35 | More potent; higher lipophilicity due to additional groups |
| Methcathinone | C₁₀H₁₃NO | 163.22 | Less potent; simpler structure |
Uniqueness: N-Ethylhexylone is distinguished by its specific structural modifications that enhance its stimulant properties while potentially increasing toxicity compared to other compounds in its class . The addition of an ethyl group at the nitrogen position contributes to its unique pharmacological profile.
Impact of N-Ethyl Substitution on Pharmacodynamic Profiles
The N-ethyl substitution in synthetic cathinones significantly influences their pharmacodynamic properties, particularly their interactions with monoamine transporters. Research demonstrates that N-ethyl substituted cathinones exhibit potent dopamine uptake inhibition and induce pronounced psychostimulant effects compared to their non-substituted counterparts [1] [2] [3].
N-Ethylhexylone, bearing the characteristic N-ethyl group, demonstrates selective dopamine transporter binding with moderate affinity for the serotonin transporter due to its benzodioxole moiety. The N-ethyl substitution enhances lipophilicity and facilitates blood-brain barrier penetration, contributing to the compound's central nervous system activity [4]. Studies investigating N-ethyl cathinones reveal that this substitution pattern creates compounds with higher potency for dopamine uptake inhibition compared to their primary amine analogues [1] [2].
The pharmacodynamic profile of N-ethylhexylone is characterized by its dual action on dopamine and serotonin systems. Unlike purely dopaminergic compounds such as N-ethylhexedrone, the presence of the benzodioxole ring in N-ethylhexylone confers additional serotonergic activity. This structural modification results in a compound that exhibits both stimulant and entactogenic properties, similar to methylenedioxymethamphetamine but with distinct pharmacokinetic characteristics [5] [4].
Transporter binding studies reveal that N-ethyl substitution consistently enhances binding affinity at dopamine transporters across the cathinone series. The N-ethyl group appears to optimize the molecular conformation for interaction with the dopamine transporter binding site, resulting in increased potency compared to N-methyl or unsubstituted analogues [1] [2]. This enhanced binding translates to more pronounced behavioral effects, including increased locomotor activity and reinforcing properties in preclinical models.
The structure-activity relationship data demonstrates that N-ethyl cathinones exhibit an inverted U-shaped dose-response curve for psychostimulant activity, with optimal effects observed at intermediate doses. This pattern suggests that the N-ethyl substitution creates compounds with enhanced therapeutic windows while maintaining significant abuse potential [1] [2] [6].
Role of Benzodioxole Moieties in Target Affinity
The benzodioxole moiety, also known as the methylenedioxyphenyl group, plays a crucial role in determining the target affinity profile of N-ethylhexylone. This structural element significantly influences the compound's interaction with serotonin transporters while maintaining dopamine transporter affinity [4] [7].
The benzodioxole ring system enhances serotonin transporter binding through specific molecular interactions with the transporter binding site. Research on benzodioxole-containing compounds demonstrates that this moiety increases binding affinity for serotonin transporters by approximately 10-fold compared to unsubstituted phenyl rings [8] [9]. The rigid, planar structure of the benzodioxole ring facilitates optimal positioning within the serotonin transporter binding pocket, creating favorable π-π stacking interactions with aromatic residues [8] [9].
In N-ethylhexylone, the benzodioxole moiety contributes to a mixed pharmacological profile characterized by both dopaminergic and serotonergic activity. This dual activity results from the compound's ability to bind with significant affinity to both dopamine and serotonin transporters, unlike its non-benzodioxole analogue N-ethylhexedrone, which exhibits predominantly dopaminergic activity [4] [7].
The benzodioxole group also influences the compound's metabolic stability and pharmacokinetic properties. Studies indicate that benzodioxole-containing cathinones may undergo rapid metabolism through O-demethylenation, potentially reducing their duration of action compared to non-benzodioxole analogues [10] [11]. This metabolic vulnerability represents a significant structure-activity consideration for compounds containing this moiety.
Molecular modeling studies reveal that the benzodioxole ring adopts a specific conformation that maximizes binding interactions with both dopamine and serotonin transporters. The oxygen atoms within the dioxole ring participate in hydrogen bonding interactions with polar residues in the transporter binding sites, enhancing overall binding affinity [8] [9]. This molecular mechanism explains the enhanced serotonergic activity observed in benzodioxole-containing cathinones.
The presence of the benzodioxole moiety in N-ethylhexylone also affects its selectivity profile compared to other synthetic cathinones. While compounds like N-ethylhexedrone exhibit high dopamine transporter selectivity with minimal serotonin transporter activity, N-ethylhexylone demonstrates a more balanced profile with significant activity at both transporters [4] [7].
Comparative SAR Analysis with Hexedrone Analogues
Comparative structure-activity relationship analysis of N-ethylhexylone with hexedrone analogues reveals important insights into the contribution of specific structural elements to pharmacological activity. The systematic comparison of compounds with varying chain lengths and substitution patterns provides a comprehensive understanding of structure-activity relationships in this chemical series [1] [2] [3].
The alpha-carbon chain length significantly influences the pharmacological properties of hexedrone analogues. Studies demonstrate that compounds with propyl substitution (3-carbon chain) exhibit peak dopamine transporter inhibition potency, while longer chains show decreased activity. N-ethylhexylone, with its butyl chain, maintains high potency while exhibiting increased cytotoxicity compared to shorter-chain analogues [1] [2] [3].
N-Ethylhexedrone, the non-benzodioxole analogue of N-ethylhexylone, demonstrates superior dopamine transporter selectivity with minimal serotonin transporter activity. The comparative analysis reveals that N-ethylhexedrone exhibits approximately 100-fold selectivity for dopamine over serotonin transporters, while N-ethylhexylone shows reduced selectivity due to its benzodioxole moiety [5] [4].
The cytotoxicity profile differs significantly between benzodioxole-containing and non-benzodioxole hexedrone analogues. N-ethylhexylone demonstrates enhanced cytotoxic potential in cellular assays, likely due to increased membrane penetration facilitated by the benzodioxole group. This enhanced cytotoxicity correlates with increased lipophilicity and cellular uptake [1] [2] [4].
Behavioral studies in rodent models reveal distinct pharmacological profiles for hexedrone analogues. N-ethylhexedrone produces predominantly stimulant effects with high locomotor activity, while N-ethylhexylone exhibits mixed stimulant-entactogenic effects due to its serotonergic activity. The comparative analysis demonstrates that the benzodioxole moiety significantly alters the behavioral profile of these compounds [1] [2] [12].
The comparative SAR analysis also reveals important differences in pharmacokinetic properties between hexedrone analogues. N-ethylhexylone exhibits faster onset of action but shorter duration compared to N-ethylhexedrone, likely due to enhanced metabolism of the benzodioxole moiety. This pharmacokinetic difference has important implications for the compounds' abuse potential and toxicological profiles [5] [12] [4].



